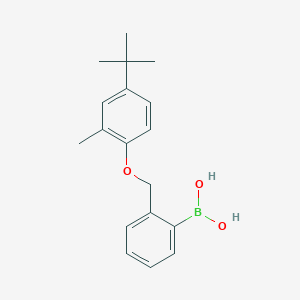

(2-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid

Description

The compound (2-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid (hereafter referred to as the "target compound") is a boronic acid derivative with a complex aryl-ether backbone. Its molecular formula is C₁₈H₂₃BO₃, and its monoisotopic mass is 298.174025 g/mol . The structure features a phenylboronic acid core substituted with a phenoxy group bearing a bulky tert-butyl group and a methyl group at the 4- and 2-positions, respectively. This substitution pattern confers unique steric and electronic properties, making it relevant for applications in medicinal chemistry, particularly in enzyme inhibition and drug design.

Properties

IUPAC Name |

[2-[(4-tert-butyl-2-methylphenoxy)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BO3/c1-13-11-15(18(2,3)4)9-10-17(13)22-12-14-7-5-6-8-16(14)19(20)21/h5-11,20-21H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXBNUDEXAKRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC2=C(C=C(C=C2)C(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584771 | |

| Record name | {2-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-76-8 | |

| Record name | B-[2-[[4-(1,1-Dimethylethyl)-2-methylphenoxy]methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072951-76-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Analysis

Biochemical Properties

(2-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and other enzymes that contain active site serines. This compound interacts with enzymes by forming a covalent bond with the serine residue in the active site, thereby inhibiting the enzyme’s activity. Additionally, this compound can interact with proteins and other biomolecules that have diol groups, forming reversible covalent complexes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Furthermore, this compound can impact gene expression by inhibiting transcription factors or modifying chromatin structure.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of a covalent bond with the active site serine of enzymes, leading to enzyme inhibition. This compound can also bind to other biomolecules, such as sugars and amino acids, through its boronic acid moiety, forming reversible covalent complexes. These interactions can result in changes in enzyme activity, protein function, and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biochemical properties. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

(2-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid, with the molecular formula CHBO and a molecular weight of approximately 298.2 g/mol, has garnered attention in biochemical research due to its potential inhibitory effects on various enzymes, particularly serine proteases. This article reviews the biological activities associated with this compound, emphasizing its mechanisms of action, cellular effects, and relevant case studies.

The primary mechanism by which this compound exerts its biological effects is through the formation of covalent bonds with serine residues in the active sites of target enzymes. This interaction leads to enzyme inhibition, impacting various biochemical pathways.

Key Mechanisms:

- Covalent Bond Formation : The boronic acid group interacts with serine residues, effectively inhibiting enzyme activity by blocking substrate access.

- Modulation of Cell Signaling : The compound influences signaling pathways by affecting kinases and phosphatases, altering cellular responses and gene expression .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Inhibition of Serine Proteases : The compound has been shown to inhibit serine proteases effectively, which are crucial in many physiological processes including digestion and immune response.

- Effects on Cell Proliferation : Studies have demonstrated that it can modulate cell proliferation rates, suggesting potential applications in cancer therapeutics .

- Influence on Kinase Activity : It has been reported to affect kinase signaling pathways, which are vital for various cellular functions including growth and metabolism .

Table 1: Summary of Biological Activities

Detailed Findings

-

Serine Protease Inhibition :

- In vitro studies have shown that this compound can significantly inhibit the activity of various serine proteases, demonstrating a dose-dependent response. This inhibition was characterized by a reduction in enzymatic activity measured through standard assays.

- Cell Proliferation Studies :

- Kinase Activity Modulation :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The target compound belongs to a broader class of arylboronic acids , which are widely studied for their roles in Suzuki-Miyaura coupling and enzyme inhibition. Key structural analogues include:

a) [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

- Structure: Differs by replacing the tert-butyl group with a 2-methoxyethyl substituent at the 4-position of the phenoxy ring.

- Molecular Formula : C₁₈H₂₁BO₄ (molecular weight: 314.18 g/mol).

- Biological Activity : Demonstrates potent inhibition of MoRpd3 , a fungal histone deacetylase (HDAC), with binding affinities of −8.5 to −8.7 kcal/mol (vs. −7.0 kcal/mol for trichostatin A) . At 1 µM, it achieves maximum inhibition of appressorium formation in Magnaporthe oryzae, outperforming trichostatin A .

b) (4-Methoxy-2-methylphenyl)boronic Acid

- Structure : Simpler analogue with a methoxy group at the 4-position and methyl at the 2-position of the phenyl ring.

- Molecular Formula : C₉H₁₁BO₃ (molecular weight: 178.04 g/mol) .

- Relevance : Highlights the impact of smaller substituents on electronic properties. The methoxy group is electron-donating, which may alter boronic acid reactivity in cross-coupling reactions.

c) (4-(tert-Butyl)phenyl)boronic Acid

- Structure: Contains a tert-butyl group on a phenylboronic acid without the phenoxymethyl linkage.

- Molecular Formula : C₁₀H₁₅BO₂ (molecular weight: 178.04 g/mol) .

- Synthetic Relevance: Synthesized via Cu-catalyzed reactions with >90% yield under optimized conditions . The absence of the phenoxymethyl spacer simplifies the structure but reduces steric complexity.

Key Insights :

- The methoxyethyl analogue’s superior binding affinity suggests that polar substituents enhance interactions with HDAC active sites.

- The target compound’s tert-butyl group may improve hydrophobic interactions but could reduce solubility, a trade-off requiring further study.

b) Physicochemical Comparison

Preparation Methods

Method 1: Direct Boronation

One common method for synthesizing boronic acids involves the direct reaction of phenolic compounds with boron reagents under controlled conditions.

Reagents :

- 4-(tert-Butyl)-2-methylphenol

- Boron trifluoride etherate or triisopropyl borate

- Base (e.g., sodium hydroxide)

-

- Dissolve 4-(tert-butyl)-2-methylphenol in a suitable solvent such as dichloromethane.

- Add boron reagent dropwise while stirring at room temperature.

- Introduce a base to facilitate the formation of the boronic acid.

- After completion (monitored by TLC), quench the reaction with water and extract the organic layer.

- Purify the product using column chromatography.

Yield : Typically ranges from 70% to 85% depending on reaction conditions and purification efficiency.

Method 2: Suzuki Coupling Reaction

Another effective method involves the Suzuki coupling reaction, where aryl halides react with arylboronic acids in the presence of a palladium catalyst.

Reagents :

- Aryl halide (e.g., bromobenzene)

- Arylboronic acid (from previous methods)

- Palladium catalyst (e.g., Pd(PPh3)4)

- Base (e.g., potassium carbonate)

-

- Combine aryl halide and arylboronic acid in a solvent like ethanol or DMF.

- Add the palladium catalyst and base.

- Heat the mixture under reflux for several hours.

- Upon completion, cool and extract with an organic solvent.

- Purify by column chromatography.

Yield : Generally yields around 80% to 90%, influenced by catalyst efficiency and substrate reactivity.

Method 3: Hydrolysis of Boronic Esters

This method involves synthesizing an intermediate boronic ester which is then hydrolyzed to yield the desired boronic acid.

Reagents :

- Boronic ester precursor (e.g., pinacol ester)

- Water or aqueous acid for hydrolysis

-

- React the boronic ester with water in an acidic medium under reflux conditions.

- Monitor the reaction until complete conversion is achieved.

- Neutralize and extract the product using organic solvents.

Yield : Yields can vary but are often around 75% to 85%.

The preparation methods for (2-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid have been extensively studied, revealing insights into optimal conditions for synthesis:

| Method | Yield (%) | Key Findings |

|---|---|---|

| Direct Boronation | 70-85 | Effective under mild conditions; sensitive to moisture |

| Suzuki Coupling | 80-90 | High yields; requires careful control of reaction conditions |

| Hydrolysis of Boronic Esters | 75-85 | Simple procedure; effective for producing pure acids |

Q & A

Q. What are the common synthetic routes for preparing (2-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid?

The synthesis typically involves a multi-step approach:

- Suzuki-Miyaura Coupling : Boronic acid derivatives are often synthesized via palladium-catalyzed cross-coupling between aryl halides and boronic esters. For example, intermediates like 4-(tert-butyl)-2-methylphenol can be functionalized with a benzyl bromide group, followed by coupling with a boronic ester .

- Purification Challenges : Boronic acids are prone to forming boroxins (trimers) during purification. Column chromatography using non-polar solvents or recrystallization from aqueous-organic mixtures is recommended to avoid silica gel interactions .

Q. How can NMR spectroscopy be optimized to characterize this boronic acid derivative?

- Solvent Selection : Use deuterated DMSO or THF to stabilize the boronic acid and reduce boroxin formation.

- 2D NMR : Employ HSQC or correlation spectroscopy to resolve overlapping signals from the tert-butyl, methylphenoxy, and boronic acid moieties.

- Quantitative NMR : Confirm boronic acid purity by integrating the peak against a reference standard .

Q. What are the key applications of this compound in biochemical studies?

Boronic acids reversibly bind diols, making them useful for studying carbohydrate-protein interactions (e.g., lectins or glycosidases). The tert-butyl group enhances lipophilicity, which can be leveraged in membrane permeability assays or inhibitor design .

Advanced Research Questions

Q. How can conflicting crystallographic data for boronic acid derivatives be resolved?

- SHELX Refinement : Use SHELXL for small-molecule refinement, especially with high-resolution data. The program’s robust handling of twinned crystals and hydrogen-bonding networks is critical for resolving disorder in the boronic acid group .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., B–O hydrogen bonds) to validate packing arrangements and identify potential polymorphism .

Q. What experimental strategies mitigate low yields in Suzuki couplings involving bulky substituents like tert-butyl?

- Ligand Optimization : Use sterically hindered ligands (e.g., SPhos or XPhos) to improve catalytic efficiency with bulky aryl halides.

- Microwave-Assisted Synthesis : Reduce reaction times and enhance yields by employing controlled microwave heating at 80–120°C .

Q. How can computational modeling predict the compound’s binding affinity for carbohydrate targets?

- Docking Studies : Use software like AutoDock Vina to model interactions between the boronic acid moiety and hydroxyl groups in carbohydrates. The tert-butyl group’s hydrophobicity can be parameterized to assess binding pocket compatibility.

- MD Simulations : Perform molecular dynamics (GROMACS) to evaluate binding stability under physiological pH conditions .

Methodological Considerations

Q. What are the best practices for handling air-sensitive boronic acids during storage?

- Inert Atmosphere : Store under argon or nitrogen in flame-sealed ampules.

- Low-Temperature Storage : Keep at –20°C in desiccated containers to prevent hydrolysis or oxidation .

Q. How to design a kinetic study for boronic acid-mediated carbohydrate binding?

- Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on a sensor chip and measure real-time binding kinetics with flowing carbohydrate solutions.

- Fluorescence Quenching : Label the carbohydrate with a fluorophore (e.g., dansyl) and monitor quenching upon boronic acid interaction .

Data Contradiction Analysis

Q. How to address discrepancies between HPLC and LCMS purity assessments?

- Column Compatibility : Use a hydrophilic interaction liquid chromatography (HILIC) column for boronic acids, as reverse-phase columns may underestimate purity due to boroxin interference.

- Mass Spectrometry Calibration : Validate LCMS results with a boronic acid-specific internal standard (e.g., 4-fluorophenylboronic acid) .

Q. Why might X-ray crystallography fail to resolve the boronic acid group’s geometry?

- Disorder in the Crystal Lattice : The tert-butyl group’s rotational freedom can disrupt lattice packing. Co-crystallize with a stabilizing agent (e.g., dioxane) to improve diffraction quality.

- High-Resolution Data Collection : Use synchrotron radiation (≤0.8 Å resolution) to resolve subtle electron density variations around the boron atom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.